Makisterone C Makisterone C Makisterone C is a natural product found in Rhaponticum carthamoides, Sida spinosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19974-41-5
VCID: VC20750850
InChI: InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1
SMILES: CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O
Molecular Formula: C29H48O7
Molecular Weight: 508.7 g/mol

Makisterone C

CAS No.: 19974-41-5

Cat. No.: VC20750850

Molecular Formula: C29H48O7

Molecular Weight: 508.7 g/mol

* For research use only. Not for human or veterinary use.

Makisterone C - 19974-41-5

Specification

CAS No. 19974-41-5
Molecular Formula C29H48O7
Molecular Weight 508.7 g/mol
IUPAC Name (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Standard InChI InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1
Standard InChI Key CIQDSODCPIIBBH-RUVATRSJSA-N
Isomeric SMILES CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O
SMILES CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O
Canonical SMILES CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Makisterone C is a polyhydroxylated steroid compound with the molecular formula C29H48O7 and a molecular weight of 508.7 g/mol . The compound is registered in chemical databases with PubChem CID 24984905 and is identified by CAS number 19974-41-5 . As with other ecdysteroids, the essential structural characteristics of Makisterone C include a cis-(5β-H) junction of rings A and B, a 7-en-6-one chromophore, and a trans-(14α-OH) junction of rings C and D .

Nomenclature and Synonyms

The IUPAC name of Makisterone C is (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one . The compound is also known by several synonyms, including:

  • Makisterone C

  • Rapisterone C

  • (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-6-one

Chemical Properties

The chemical properties of Makisterone C are summarized in the following table:

PropertyValue
Molecular FormulaC29H48O7
Molecular Weight508.7 g/mol
CAS Number19974-41-5
PubChem CID24984905
InChIInChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1

Natural Sources and Distribution

Plant Sources

Makisterone C has been isolated from several plant species across different botanical families. The documented natural sources of this compound are presented in the following table:

Plant SpeciesFamilyReported Research FocusReference
Diploclisia glaucescensMenispermaceaeSource identification
Sida spinosaMalvaceaeSource identification
Diplazium esculentumAthyriaceaeAnti-melanoma studies
Rhaponticum uniflorumAsteraceaeIsolation of Makisterone C-20,22-acetonide

Ecological Significance

Within the plant kingdom, phytoecdysteroids like Makisterone C serve important ecological functions. These compounds often act as chemical defense mechanisms against herbivorous insects through their allelochemical properties, affecting insect taste receptors and causing hormonal disruptions . The presence of these compounds in approximately 6% of plant species suggests selective evolutionary advantages associated with their production . Makisterone C, as part of this chemical defense arsenal, contributes to the plant's survival strategy against predatory insects and other invertebrates.

Biosynthesis and Metabolism

Biosynthetic Pathway

Phytoecdysteroids, including Makisterone C, are synthesized in plants exclusively through the mevalonate pathway using acetyl-CoA as a precursor . This biosynthetic process involves multiple enzymatic reactions that convert mevalonic acid into the characteristic ecdysteroid structure. The pathway involves the modification of the sterol backbone, including the critical conversion of the trans A/B ring juncture found in typical sterols to the cis A/B ring juncture characteristic of ecdysteroids . This transformation represents a key structural modification that distinguishes ecdysteroids from other steroid compounds and contributes to their unique biological properties.

Structural Derivatives

Research has identified derivatives of Makisterone C, including Makisterone C-20,22-acetonide isolated from Rhaponticum uniflorum . This derivative features an acetonide group at positions 20 and 22 of the Makisterone C skeleton, representing a structural modification that may influence the compound's physical and biological properties. The identification of such derivatives suggests natural metabolic transformations of Makisterone C within plant systems or potentially post-biosynthetic modifications that could be exploited for research or therapeutic purposes.

Biological Activities and Pharmacological Properties

Molecular Interactions and Mechanisms

Molecular docking and dynamics simulation studies have specifically examined the interactions between Makisterone C and key proteins involved in cancer signaling pathways, including MAPK1, MAPK3, and AKT1 . These interactions suggest that Makisterone C may interfere with critical signaling cascades involved in melanoma progression. The compound's ability to form stable complexes with these proteins indicates a potential mechanism through which it exerts its anti-cancer effects. The multi-target approach of Makisterone C action represents a significant advantage in cancer therapy, where simultaneous modulation of multiple pathways is often necessary for effective treatment.

Biological ActivityExperimental ApproachKey FindingsReference
Anti-melanomaNetwork pharmacology and in silico studiesIdentified as most promising ingredient among four phytochemicals from Diplazium esculentum
Molecular targetingMolecular docking and dynamics simulationForms stable complexes with MAPK1, MAPK3, and AKT1
Gene modulationGene enrichment analysisModulates 14 critical "hub" genes involved in melanoma development

Research Applications and Current Studies

Cancer Research Applications

The identification of Makisterone C as a potential anti-melanoma agent represents a significant research application for this compound . According to the World Health Organization, melanoma claims approximately 48,000 lives worldwide annually, highlighting the urgent need for novel therapeutic approaches . The research focusing on Makisterone C suggests that this compound may offer a new avenue for intervention in melanoma progression through its multi-target effects on cancer-related signaling pathways. The findings encourage further evaluation of Makisterone C as a potential lead compound for developing effective anti-melanoma therapies.

Structural Derivatives and Modifications

Research has explored structural modifications of Makisterone C, as evidenced by the isolation and characterization of Makisterone C-20,22-acetonide from Rhaponticum uniflorum . This derivative represents a naturally occurring modified form of Makisterone C that could potentially display altered biological activities or improved pharmacokinetic properties. The study of such derivatives contributes to our understanding of structure-activity relationships and may guide future efforts to develop semi-synthetic analogs with enhanced therapeutic properties.

Analytical Methods for Identification and Quantification

Spectroscopic Techniques

The identification and structural elucidation of Makisterone C and its derivatives rely on various spectroscopic techniques. According to the research on Makisterone C-20,22-acetonide from Rhaponticum uniflorum, UV and NMR spectroscopy, along with mass spectrometry, were employed for compound identification . These analytical methods provide complementary information about the compound's structure, including chromophore characteristics, carbon and hydrogen connectivity, and molecular weight, enabling reliable identification and structural confirmation.

Future Research Directions and Challenges

Expanding Therapeutic Applications

The promising anti-melanoma properties of Makisterone C warrant further investigation to fully elucidate its therapeutic potential . Future research should focus on validating the in silico findings through in vitro and in vivo studies to confirm the efficacy and safety of Makisterone C as an anti-cancer agent. Additionally, exploring the compound's potential effects on other cancer types could broaden its therapeutic applications. The multi-target nature of Makisterone C action suggests it might be effective against various cancers where similar signaling pathways are dysregulated.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would contribute significantly to understanding which structural features of Makisterone C are essential for its biological activities. Such knowledge would guide efforts to develop optimized derivatives with enhanced potency, improved pharmacokinetic properties, or reduced toxicity. The naturally occurring Makisterone C-20,22-acetonide provides an initial point of comparison for such studies .

Research Challenges

Several challenges must be addressed in future Makisterone C research. These include:

  • Limited natural availability, necessitating the development of efficient extraction methods or synthetic approaches

  • Potential pharmacokinetic limitations, including absorption, distribution, metabolism, and excretion properties

  • Need for comprehensive toxicological evaluation to ensure safety for therapeutic applications

  • Complexity of translating promising in silico findings to clinical applications

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